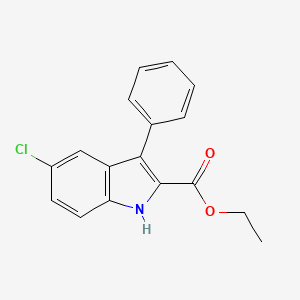

ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

Description

Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (CAS: 21139-32-2) is a substituted indole derivative with the molecular formula C₁₇H₁₄ClNO₂ and a molecular weight of 299.76 g/mol . The compound features a chlorine atom at position 5, a phenyl group at position 3, and an ethyl ester at position 2 of the indole scaffold. These substitutions confer unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. Its synthesis typically involves Friedel-Crafts acylation or alkylation reactions, as described in protocols using aluminum chloride (AlCl₃) and acyl chlorides .

Propriétés

IUPAC Name |

ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO2/c1-2-21-17(20)16-15(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)19-16/h3-10,19H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLOLRKVZPTMHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353298 | |

| Record name | ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21139-32-2 | |

| Record name | Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21139-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate has been investigated for its potential as an anticancer agent. Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, with GI50 values ranging from 29 nM to 78 nM. Notably, some derivatives have shown superior efficacy compared to established treatments like erlotinib against pancreatic and breast cancer cells .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, making it relevant in the context of rising antibiotic resistance. It has demonstrated effectiveness against specific bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

Indole derivatives, including this compound, have been shown to modulate inflammatory responses. They can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, positioning them as candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

Antiproliferative Activity

A study evaluating various indole derivatives found that those containing the chloro group exhibited enhanced antiproliferative effects due to their ability to inhibit mutant EGFR/BRAF pathways, which are crucial targets in many cancers .

Structure-Activity Relationship (SAR)

Research into SAR revealed that modifications at specific positions on the indole ring can significantly influence biological activity. For instance, introducing electron-withdrawing groups at the 5-position increased potency against cancer cell lines .

Toxicity Profiles

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses; however, comprehensive toxicological studies are necessary to confirm these findings .

Mécanisme D'action

The mechanism by which ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate exerts its effects depends on its specific biological target. For example, if used as an anticancer agent, it may interact with cellular pathways involved in cell proliferation and apoptosis. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations at Position 3

The 3-position of the indole ring is critical for modulating biological activity and physicochemical properties. Key analogs include:

Ethyl 5-Chloro-3-(trifluoromethyl)-1H-indole-2-carboxylate

- Molecular Formula: C₁₂H₉ClF₃NO₂

- Molecular Weight : 291.65 g/mol

- Key Features : Replaces the phenyl group with a trifluoromethyl (-CF₃) group, introducing strong electron-withdrawing effects. This substitution reduces molecular weight and enhances metabolic stability. The compound has a melting point of 165–166°C and is classified as an irritant .

Ethyl 5-Chloro-3-propionyl-1H-indole-2-carboxylate

- Molecular Formula: C₁₄H₁₃ClNO₃

- Molecular Weight : 306.9 g/mol

- Key Features : Features a propionyl group (-COCH₂CH₃) at position 3. The acyl group increases polarity compared to the phenyl analog, as evidenced by its 1H NMR (δ 3.08 ppm, t, J = 7.4 Hz, 2H for propionyl methylene) and lower lipophilicity .

Ethyl 5-Chloro-3-hexanoyl-1H-indole-2-carboxylate

- Molecular Formula: C₁₇H₂₀ClNO₃

- Molecular Weight : 345.8 g/mol

- Purified via CombiFlash chromatography with 88.8% yield .

Halogen Variations at Position 5

The 5-chloro substituent influences electronic properties and binding interactions. Fluorine and iodine analogs provide contrasting effects:

Ethyl 5-Fluoro-3-phenyl-1H-indole-2-carboxylate

- Molecular Formula: C₁₇H₁₄FNO₂

- Molecular Weight : 283.3 g/mol

- Such analogs are precursors to bioactive carboxamides, e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (m/z 359.12) .

Ethyl 5-Iodo-3-phenyl-1H-indole-2-carboxylate

Ester Group Modifications

Replacing the ethyl ester with methyl or hydrolyzing to carboxylic acids impacts solubility and reactivity:

Methyl 5-Chloro-3-phenyl-1H-indole-2-carboxylate

- Molecular Formula: C₁₆H₁₂ClNO₂

- Molecular Weight : 285.73 g/mol

5-Chloro-3-phenyl-1H-indole-2-carboxylic Acid

Structural and Physicochemical Data Comparison

Activité Biologique

Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the Fischer indole synthesis method. The compound is formed by cyclizing a precursor compound, which is derived from the reaction of 4-chloroaniline with ethyl 2-benzyl-3-oxobutanoate under acidic conditions . The unique presence of both chloro and phenyl groups in its structure contributes to its distinctive chemical and biological properties.

Indole derivatives like this compound exert their biological effects through several mechanisms:

- Target Interactions : These compounds interact with various cellular targets, influencing signaling pathways and gene expression.

- Biochemical Pathways : They have been shown to modulate pathways associated with inflammation, cancer cell proliferation, and microbial resistance .

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. For instance, compounds derived from this indole structure demonstrated significant antiproliferative effects against various cancer cell lines, with GI50 values ranging from 29 nM to 78 nM. Notably, some derivatives outperformed standard treatments like erlotinib in efficacy against pancreatic and breast cancer cell lines .

Antimicrobial Properties

The compound has also shown promise in antimicrobial assays, indicating effectiveness against specific bacterial strains. This property is particularly relevant in the context of rising antibiotic resistance .

Anti-inflammatory Effects

Research indicates that indole derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases. This activity is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation .

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

- Antiproliferative Activity : In a study evaluating a series of indole derivatives, it was found that those containing the 5-chloro group exhibited enhanced antiproliferative effects compared to their non-chloro counterparts. The mechanism involved inhibition of mutant EGFR/BRAF pathways, crucial in many cancers .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at specific positions on the indole ring could significantly affect biological activity. For example, adding electron-withdrawing groups at the 5-position increased potency against cancer cell lines .

- Toxicity and Safety Profiles : Preliminary toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses, although comprehensive toxicological studies are still required to confirm these findings .

Analyse Des Réactions Chimiques

Hydrolysis to Carboxylic Acid Derivatives

The ester undergoes base-catalyzed hydrolysis to form 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, a critical intermediate for subsequent amide couplings:

| Reagent/Conditions | Product | Yield | Application |

|---|---|---|---|

| 3N NaOH in EtOH, reflux | 5-Chloro-3-phenylindole-2-carboxylic acid | 85-92% | Precursor for carboxamide derivatives |

This reaction enables conversion to pharmacologically active amides through coupling with primary/secondary amines using BOP reagent and DIPEA in DMF .

Friedel-Crafts Acylation

The indole ring undergoes regioselective electrophilic substitution at the C3 position:

| Reaction Components | Conditions | Product | Regioselectivity |

|---|---|---|---|

| AlCl₃, acyl chloride | 1,2-Dichloromethane | 3-Acyl-indole-2-carboxylate derivatives | >95% C3 acylation |

Notably, acylation of 7-substituted regioisomers leads to undesired 4-acylated products, limiting synthetic utility in some cases .

Reduction of Acyl Groups

Acylated derivatives can be reduced to alkyl chains through silane-mediated deoxygenation:

| Reagent System | Temperature | Product | Yield |

|---|---|---|---|

| CF₃COOH, (Et)₃SiH | 0°C → RT | 3-Alkyl-indole-2-carboxylates | 78-85% |

This enables modular synthesis of C3-alkylated indole derivatives from acyl precursors.

Hydrazinolysis Reactions

The ester undergoes nucleophilic substitution with hydrazine:

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Excess hydrazine hydrate | Ethanol, reflux | 5-Chloro-3-phenylindole-2-carbohydrazide | Spirocyclic compound synthesis |

This hydrazide intermediate serves as a key precursor for constructing antitubercular spiro[indole-3,4'-piperidine] derivatives .

Coupling Reactions with Amines

The carboxylic acid derivative participates in diverse amide bond formations:

Structure-activity relationship studies demonstrate that C3-phenyl substitution enhances binding to kinase domains in cancer targets .

Cyclization Reactions

The compound participates in indole ring functionalization through:

Structural Characterization Data

Key spectroscopic properties of reaction products:

This comprehensive reaction profile establishes this compound as a privileged scaffold for developing therapeutic agents targeting neurological disorders, infectious diseases, and cancer pathways.

Méthodes De Préparation

General Synthetic Strategy

The preparation of ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate typically involves a multi-step synthetic route starting from commercially available ethyl 5-chloroindole-2-carboxylate. The key steps include:

Step 1: Friedel-Crafts Acylation at C3 Position

The introduction of the phenyl group at the 3-position is achieved via Friedel-Crafts acylation of ethyl 5-chloroindole-2-carboxylate with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction yields ethyl 5-chloro-3-benzoyl-1H-indole-2-carboxylate as an intermediate.

Step 2: Reduction of the Carbonyl Group

The ketone functionality in the 3-benzoyl intermediate is reduced to the corresponding alkyl group to form the 3-phenyl substituent. This reduction is commonly performed using triethylsilane in the presence of a suitable catalyst, which selectively reduces the carbonyl to a methylene group, yielding this compound.

Step 3: Purification and Characterization

The final compound is purified by standard chromatographic techniques and characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm structural integrity.

Detailed Synthetic Procedure and Reaction Conditions

| Step | Reaction Type | Reagents and Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Ethyl 5-chloroindole-2-carboxylate, benzoyl chloride, AlCl3, inert atmosphere, 0–25°C | Ethyl 5-chloro-3-benzoyl-1H-indole-2-carboxylate | Control temperature to avoid polyacylation |

| 2 | Reduction | Triethylsilane, catalyst (e.g., trifluoroacetic acid), room temperature to mild heating | This compound | Selective reduction of ketone to alkyl group |

| 3 | Purification | Column chromatography (silica gel), solvents such as ethyl acetate/hexane mixtures | Pure this compound | Confirm purity by HPLC and NMR |

Research Findings and Optimization Notes

Friedel-Crafts Acylation Efficiency: The acylation step is sensitive to moisture and temperature; maintaining anhydrous conditions and low temperature (0–5°C) improves selectivity and yield by minimizing side reactions such as polyacylation or chlorination.

Reduction Selectivity: Triethylsilane reduction is preferred over catalytic hydrogenation to avoid over-reduction or dehalogenation of the chloro substituent. The choice of catalyst and reaction time is critical to achieve high yield with minimal byproducts.

Yields and Purity: Reported yields for the overall sequence range from 60% to 85%, depending on reaction scale and purification methods. The final product typically exhibits high purity (>98%) as confirmed by chromatographic and spectroscopic analyses.

Alternative Synthetic Routes

While the above method is the most documented, alternative approaches include:

Direct C3 Arylation: Transition-metal catalyzed direct arylation of ethyl 5-chloroindole-2-carboxylate with phenylboronic acid derivatives under palladium catalysis. This method can bypass the acylation-reduction steps but may require expensive catalysts and optimized ligands.

Indole Ring Construction with Substituents: Multi-component reactions or Fischer indole synthesis starting from appropriately substituted precursors can be employed to build the indole core bearing the desired substituents in a single synthetic operation.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts Acylation + Reduction | Ethyl 5-chloroindole-2-carboxylate, benzoyl chloride, AlCl3, triethylsilane | Well-established, high selectivity | Multi-step, requires careful control | 60–85 |

| Direct C3 Arylation | Phenylboronic acid, Pd catalyst | Fewer steps, direct arylation | Catalyst cost, ligand optimization | Variable (50–75) |

| Indole Ring Construction | Hydrazine derivatives, ketones | One-pot synthesis possible | Complex precursor synthesis | Moderate |

Q & A

What synthetic methodologies are most effective for preparing ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate?

Basic Research Question

The compound is synthesized via cyclization of chlorophenylhydrazine hydrochloride with ethyl acetoacetate in glacial acetic acid under reflux. Key steps include:

- Reaction Setup : Mixing chlorophenylhydrazine hydrochloride (17.9 g), ethyl acetoacetate (13 mL), and glacial acetic acid (6 mL) in a reflux apparatus for 2 hours.

- Workup : Cooling the mixture, precipitating in ice water, and recrystallizing from ethanol to yield the product .

- Optimization : Adjusting stoichiometry and reflux time improves purity. Alternative methods include NH-protection using di-tert-butyl dicarbonate for functionalization in anti-HIV drug synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.